Comparative Inhibitory Potency: LmNADK1-IN-1 vs. Linear Precursor NKI1
LmNADK1-IN-1 (MC1) inhibits LmNADK1 with a Ki of 54 nM, representing a 300-fold improvement in potency compared to the linear diadenosine derivative NKI1, which served as the lead compound for the macrocyclic series [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | NKI1 (linear diadenosine derivative); Ki value not explicitly stated in the abstract but described as 300-fold less potent |
| Quantified Difference | 300-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay with recombinant LmNADK1; Ki determined via Dixon plot analysis in the presence of 4 mM ATP and variable NAD concentrations [2]. |
Why This Matters
This demonstrates that the macrocyclic constraint is essential for achieving nanomolar affinity, providing a rationale for selecting this specific compound over structurally related linear analogs for high-sensitivity studies.
- [1] Clément DA, et al. Synthesis and structure-activity relationship studies of original cyclic diadenosine derivatives as nanomolar inhibitors of NAD kinase from pathogenic bacteria. Eur J Med Chem. 2023 Jan 15;246:114941. View Source
- [2] BindingDB Assay Summary. Inhibitor Assay for LmNADK1 (Ki determination). Entry ID 6621. View Source
